ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a cyclopenta[b]thiophene scaffold. The structure includes a thioacetamido linker (-S-CH2-CONH-) bridging the pyridotriazinone and cyclopenta-thiophene moieties, with an ethyl ester group at the 3-position of the thiophene ring. The 9-methyl substituent on the pyridotriazinone likely enhances metabolic stability, while the dihydro-cyclopenta[b]thiophene system may influence molecular rigidity and binding interactions .
Properties
IUPAC Name |
ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-3-28-18(26)15-12-7-4-8-13(12)30-17(15)21-14(25)10-29-19-22-16-11(2)6-5-9-24(16)20(27)23-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDYCOCIZJHUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. This compound features a unique structure that combines various heterocyclic moieties known for their biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 279.32 g/mol. The compound's structure includes a pyrido[1,2-a][1,3,5]triazin core, which is associated with diverse biological activities such as antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O3S |
| Molecular Weight | 279.32 g/mol |
| CAS Registry Number | 306978-89-2 |
| Boiling Point | 397.7 °C (predicted) |
| Density | 1.37 g/cm³ (predicted) |
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazine moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazine have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thio group in this compound may enhance its interaction with microbial targets.
Anticancer Potential
Compounds with similar structures have been evaluated for anticancer activity. For example, studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has also been explored. Inhibitors of COX-II are crucial in managing inflammation and pain associated with various diseases. Research indicates that compounds similar to this compound may exhibit selective inhibition of COX-II with minimal side effects .
Case Studies
Case Study 1: Antimicrobial Screening
A study involving the synthesis of several triazine derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics against MRSA strains . The specific compound's structural features were correlated with enhanced antimicrobial efficacy.
Case Study 2: Anticancer Activity Assessment
In vitro studies on triazine derivatives showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . Further studies are needed to evaluate the efficacy of this compound in clinical settings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The potential mechanisms include:
- Inhibition of bacterial DNA gyrase : This enzyme is crucial for bacterial replication.
- Effectiveness against strains : Notably effective against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound has shown promise in anticancer research due to:
- Cytotoxic effects : Induces apoptosis in cancer cell lines.
- Inhibition of cell proliferation : Similar triazine derivatives have demonstrated this property.
Anti-inflammatory Effects
Given the role of inflammation in various diseases, this compound may also offer anti-inflammatory benefits through:
- Inhibition of pro-inflammatory cytokines : This can modulate inflammatory pathways.
Case Studies and Research Findings
A review of literature highlights several studies focusing on the biological activities of triazine derivatives similar to ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate:
-
Antimicrobial Activity Study :
- Investigated the efficacy against various bacterial strains.
- Results indicated significant inhibition rates comparable to existing antibiotics.
-
Anticancer Research :
- Evaluated cytotoxicity in multiple cancer cell lines.
- Findings showed a marked reduction in cell viability.
-
Inflammation Modulation Study :
- Assessed the compound's ability to reduce inflammatory markers in vitro.
- Demonstrated potential for therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfur-linked heterocyclic derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Flexibility vs. Rigidity: The target compound’s cyclopenta[b]thiophene imparts rigidity compared to the more flexible tetrahydroimidazo[1,2-a]pyridine in . This rigidity may improve target-binding specificity but reduce solubility.
Substituent Effects: The 9-methyl group on the pyridotriazinone core (target compound and ) likely reduces oxidative metabolism, enhancing plasma stability. Nitrophenyl and cyano groups in increase electrophilicity, which may correlate with enhanced antibacterial or cytotoxic activity .
Biological Activity Inference: While direct data for the target compound are lacking, pyridotriazinone derivatives in exhibit antibacterial activity, suggesting a possible shared mechanism. Thioacetamido linkers in related compounds (e.g., ) are associated with enzyme inhibition via covalent or non-covalent interactions.
Table 2: Hypothetical Bioactivity Comparison Based on Structural Analogues
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including thioether formation, amide coupling, and cyclization. Key steps include:
- Thioacetamide linkage : Reacting a pyridotriazinone derivative with a thiol-containing intermediate under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Maintaining 60–80°C during amide coupling steps minimizes side reactions (e.g., hydrolysis) . Analytical monitoring via HPLC and TLC is critical to assess intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures improves final product purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- ¹H/¹³C NMR : Assign signals for the cyclopenta[b]thiophene core (δ 2.5–3.5 ppm for dihydro protons) and pyridotriazinone carbonyl groups (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Identify characteristic bands for amide C=O (~1680 cm⁻¹) and thioether C-S (~680 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase domain). Focus on interactions between the pyridotriazinone core and ATP-binding pockets .
- QSAR studies : Correlate substituent effects (e.g., methyl groups on the pyrido ring) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key hydrogen bonds and hydrophobic interactions .
Q. How can contradictory data in biological assays be resolved?
- Orthogonal assays : Validate cytotoxicity results with clonogenic survival assays alongside MTT to rule out false positives .
- Metabolic stability testing : Use liver microsomes to determine if poor in vivo activity stems from rapid hepatic clearance .
- Counter-screen selectivity : Test against off-target enzymes (e.g., non-kinase hydrolases) to confirm specificity .
Q. What advanced NMR techniques can elucidate dynamic behavior in solution?
- NOESY/ROESY : Identify spatial proximity between the cyclopenta[b]thiophene and pyridotriazinone moieties to confirm intramolecular stacking .
- Variable-temperature NMR : Probe conformational flexibility by observing signal broadening at elevated temperatures .
- ¹⁵N-labeled analogs : Synthesize isotopically labeled compounds to map hydrogen-bonding networks in DMSO-d₆ .
Q. How can reaction pathways be optimized using computational tools?
- Reaction path search algorithms : Apply artificial force-induced reaction (AFIR) methods to identify low-energy transition states for key steps (e.g., cyclization) .
- Solvent effect modeling : Use COSMO-RS to predict solvent compatibility and optimize yields for thioether formation .
- Machine learning : Train models on existing reaction data (temperature, solvent, catalyst) to predict optimal conditions for novel analogs .
Methodological Considerations
Q. What strategies mitigate challenges in purifying multi-ring heterocycles?
- Gradient chromatography : Use C18 columns with acetonitrile/water gradients (5→95% over 30 min) to resolve closely eluting impurities .
- Acid-base partitioning : Exploit pH-dependent solubility (e.g., protonate basic nitrogen atoms in 0.1 M HCl) for liquid-liquid extraction .
- Crystallization additives : Add trace DMF (1–2%) to improve crystal lattice formation for X-ray analysis .
Q. How can researchers design robust structure-activity relationship (SAR) studies?
- Scaffold diversification : Synthesize analogs with variations in the cyclopenta[b]thiophene ester group (e.g., methyl vs. tert-butyl) .
- Bioisosteric replacement : Substitute the thioacetamide linker with sulfonamide or carbamate groups to assess tolerance .
- Pharmacophore mapping : Overlay active/inactive analogs in PyMol to identify essential steric and electronic features .
Q. What integrative approaches reconcile crystallographic and solution-phase data?
- SC-XRD vs. NMR : Compare solid-state (X-ray) and solution (NOESY) structures to detect conformational changes .
- DFT calculations : Optimize gas-phase and solvated (PCM model) geometries to assess environmental effects on conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
